Methyl 4-nitro-2-propoxybenzoate
Description
Contextual Significance of Nitro and Propoxy Substituents in Organic Synthesis
The presence of both a nitro (NO₂) group and a propoxy (O-CH₂CH₂CH₃) group on the benzoate (B1203000) ring of Methyl 4-nitro-2-propoxybenzoate is of particular interest. The nitro group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution and influence the acidity of nearby protons. nih.gov This property is often exploited in directing the regioselectivity of further chemical transformations.
Conversely, the propoxy group is an electron-donating group through resonance, which can activate the aromatic ring. The interplay between the electron-withdrawing nature of the nitro group and the electron-donating nature of the propoxy group, especially in an ortho position, can lead to unique reactivity and electronic properties. The steric hindrance provided by the propoxy group can also play a role in directing the outcome of reactions. Research into other ortho-alkoxy substituted compounds has shown their potential in various applications, including the development of novel herbicides. nih.govresearchgate.netresearchgate.net
Overview of Esterification Chemistry in Fine Chemical Synthesis
The formation of the methyl ester in this compound is a result of esterification. This is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. One of the most common methods is the Fischer-Speier esterification. orgsyn.org The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the product.
In the context of fine chemical synthesis, esterification is a crucial step in the production of a vast array of compounds, including pharmaceuticals, fragrances, and polymers. The choice of alcohol and the reaction conditions can be tailored to achieve the desired product with high yield and purity.
Historical Development of Nitroaromatic Compound Studies
The study of nitroaromatic compounds has a rich history, dating back to the 19th century. Initially, their primary use was in the synthesis of dyes and explosives. nih.gov Over the years, the understanding of their chemical properties has expanded significantly. The electron-withdrawing nature of the nitro group has been extensively studied, leading to its use as a key functional group in a wide range of synthetic transformations. nih.gov
In more recent times, the focus has shifted towards the application of nitroaromatic compounds in medicinal chemistry. Many nitroaromatic compounds exhibit biological activity and have been investigated as potential therapeutic agents.
Emerging Research Trends in Ortho-Substituted Benzoate Derivatives
Ortho-substituted benzoate derivatives are a subject of ongoing research due to the interesting steric and electronic effects that arise from the close proximity of the substituents to the carboxylate group. These effects can influence the conformation of the molecule and its ability to interact with biological targets or participate in further reactions.
Current research is exploring the synthesis of novel ortho-substituted benzoates with unique functionalities. There is a growing interest in understanding how the nature and position of these substituents affect the compound's reactivity, spectroscopic properties, and potential applications in areas such as catalysis and materials science. The study of compounds like this compound, with its specific ortho-propoxy and para-nitro substitution pattern, falls within this emerging area of research.
Properties of Related Benzoate Esters
Due to the limited direct research on this compound, we can infer some of its properties by examining closely related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (¹H NMR, CDCl₃) |
| Methyl 4-nitrobenzoate (B1230335) | C₈H₇NO₄ | 181.15 | δ 8.26-8.13 (m, 4H), 3.94 (s, 3H) rsc.org |
| Methyl 2-methyl-4-nitrobenzoate | C₉H₉NO₄ | 195.17 | Not readily available |
| Methyl 3-nitro-4-propoxybenzoate | C₁₁H₁₃NO₅ | 239.22 | Not readily available |
Data sourced from available literature. rsc.orgnih.govnih.gov
Based on the data for these related compounds, one could predict that the ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methyl ester protons, and the protons of the propoxy group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating propoxy group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitro-2-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-6-17-10-7-8(12(14)15)4-5-9(10)11(13)16-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZURTLJHIMKCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Methyl 4 Nitro 2 Propoxybenzoate
Strategies for O-Alkylation and Etherification of Phenolic Precursors
The introduction of the propoxy group onto the phenolic precursor is typically achieved through an O-alkylation reaction, a class of reactions that forms an ether bond. The Williamson ether synthesis is a widely used and effective method for this transformation. byjus.comwikipedia.org This reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. byjus.comwikipedia.org In the context of synthesizing methyl 4-nitro-2-propoxybenzoate, a suitable starting material would be a methyl hydroxy-nitrobenzoate, such as methyl 4-hydroxy-2-nitrobenzoate. biosynth.com
The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. pharmaxchange.info This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in a nucleophilic substitution reaction. byjus.comwikipedia.org
The efficiency of the propoxy group introduction is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the propylating agent.
Base: A variety of bases can be used to deprotonate the phenol (B47542), with common choices being alkali metal hydroxides (like NaOH or KOH), carbonates (like K2CO3), or stronger bases like sodium hydride (NaH). The choice of base can influence the reaction rate and selectivity.
Solvent: The solvent plays a critical role in the Williamson ether synthesis. pharmaxchange.info Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react. byjus.commasterorganicchemistry.com In some cases, the alcohol corresponding to the alkoxide can be used as the solvent. masterorganicchemistry.com
Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. byjus.com
Leaving Group: The reactivity of the propyl halide follows the order I > Br > Cl. Therefore, 1-iodopropane (B42940) would be the most reactive, leading to faster reaction times.
It is important to note that C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, can be a competing side reaction. pharmaxchange.info However, the Williamson ether synthesis generally favors O-alkylation. pharmaxchange.info The formation of the O-alkylated product is often the kinetically favored pathway. pnnl.gov
The Williamson ether synthesis proceeds via an S"N"2 (bimolecular nucleophilic substitution) mechanism. byjus.comwikipedia.orgmasterorganicchemistry.com This is a one-step process where the nucleophilic phenoxide ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.commasterorganicchemistry.com
The key features of the S"N"2 mechanism in this context are:
Concerted Reaction: The bond formation between the oxygen of the phenoxide and the carbon of the propyl group occurs simultaneously with the breaking of the carbon-halogen bond. wikipedia.org
Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com
Steric Hindrance: The rate of the S"N"2 reaction is sensitive to steric hindrance. Primary alkyl halides, like 1-bromopropane, are ideal substrates as they are less sterically hindered. masterorganicchemistry.comteachthemechanism.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination. masterorganicchemistry.com
The phenoxide ion itself is a resonance-stabilized nucleophile, with the negative charge delocalized over the oxygen atom and the aromatic ring. While this delocalization can potentially lead to C-alkylation, the O-alkylation product is generally favored. pharmaxchange.info
Nitration of Aromatic Substrates to Introduce the Nitro Group
The introduction of the nitro group (NO₂) onto the aromatic ring is a crucial step in the synthesis of this compound. This is typically achieved through an electrophilic aromatic substitution reaction known as nitration. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org
In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion then attacks the electron-rich aromatic ring.
When an aromatic ring is already substituted, the existing substituents direct the position of the incoming electrophile. In the synthesis of this compound, the starting material would likely be methyl 2-propoxybenzoate. The two substituents on the ring are the methoxycarbonyl group (-COOCH₃) and the propoxy group (-OCH₂CH₂CH₃).
Propoxy Group (-OCH₂CH₂CH₃): This is an alkoxy group, which is an activating substituent and an ortho, para-director. It donates electron density to the ring through resonance, making the ortho and para positions more susceptible to electrophilic attack.
Methoxycarbonyl Group (-COOCH₃): This is an ester group, which is a deactivating substituent and a meta-director. It withdraws electron density from the ring through resonance and induction, making the ring less reactive and directing incoming electrophiles to the meta position.
In the case of methyl 2-propoxybenzoate, the powerful ortho, para-directing effect of the propoxy group at position 2 will dominate. Therefore, the incoming nitronium ion will be directed to the positions ortho and para to the propoxy group. The position para to the propoxy group is position 4. Thus, the nitration of methyl 2-propoxybenzoate is expected to yield primarily this compound. The reaction with phenol and nitric acid can produce a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org
While the standard nitric acid/sulfuric acid mixture is widely used, alternative nitrating agents and conditions exist, which can be advantageous for substrates that are sensitive to strong acids or high temperatures. Some alternatives include:
Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or nitronium triflate (NO₂OTf), can be used in aprotic solvents. These reagents are highly reactive and can effect nitration under milder conditions.
Nitric Acid in Acetic Anhydride (B1165640): A mixture of nitric acid and acetic anhydride can be used to generate acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent than the nitronium ion.
Metal Nitrates with a Lewis Acid: A combination of a metal nitrate (e.g., NaNO₃, KNO₃) and a Lewis acid (e.g., AlCl₃, FeCl₃) can also be used for nitration.
The choice of nitrating agent will depend on the specific substrate and the desired selectivity. For the synthesis of this compound, the standard conditions are generally effective.
Esterification Techniques for Methyl Benzoate (B1203000) Formation
The final step in the synthesis of this compound is the formation of the methyl ester. If the synthesis starts from 4-nitro-2-propoxybenzoic acid, an esterification reaction is required. The most common method for this transformation is the Fischer-Speier esterification.
Fischer-Speier esterification involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, or the water formed during the reaction is removed.
The mechanism of Fischer-Speier esterification involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by the Alcohol: A molecule of methanol (B129727) acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of the alcohol) to yield the final methyl ester and regenerate the acid catalyst.
Alternatively, the methyl ester can be prepared by reacting the carboxylic acid with other methylating agents, such as diazomethane (B1218177) or methyl iodide in the presence of a base. However, Fischer-Speier esterification is a cost-effective and widely used method for this purpose.
Catalytic Esterification Approaches
The conversion of 4-nitro-2-propoxybenzoic acid to its methyl ester is most commonly achieved via catalytic esterification. The Fischer-Speier esterification is a classic and widely used method for this purpose. masterorganicchemistry.comorgsyn.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.
Commonly used catalysts for this process include:
Sulfuric Acid (H₂SO₄)
Hydrochloric Acid (HCl)
p-Toluenesulfonic Acid (TsOH)
The reaction is an equilibrium process. orgsyn.org To drive the reaction towards the formation of the ester product, an excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. orgsyn.org For substituted benzoic acids, including nitro-containing analogues, this method is generally effective. truman.eduyoutube.com
Another catalytic approach is the Steglich esterification, which is particularly useful under milder conditions. This method uses a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). masterorganicchemistry.comyoutube.com This approach avoids the need for strong acids and high temperatures.
Table 1: Comparison of General Catalytic Esterification Conditions
| Method | Catalyst/Reagent | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Fischer-Speier | H₂SO₄, TsOH | Excess Methanol | Reflux | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.comorgsyn.org |
| Steglich | EDC, DMAP | Acetonitrile, Dichloromethane (B109758) | Room Temp. to 45°C | Mild conditions; high yields; avoids strong acid. masterorganicchemistry.comyoutube.com |
Green Chemistry Principles in Ester Synthesis
The principles of green chemistry are increasingly being applied to ester synthesis to minimize environmental impact and improve safety. google.com A primary focus is the replacement of hazardous solvents and reagents.
In the context of synthesizing this compound, several green chemistry considerations can be applied:
Safer Solvents: Traditional esterification might use solvents like dichloromethane or DMF. masterorganicchemistry.com Green alternatives include acetonitrile, which has been shown to be effective for Steglich esterifications, or bio-based solvents like ethyl lactate. masterorganicchemistry.comyoutube.comgoogle.com In Fischer esterification, using a large excess of the alcohol (methanol) as both reactant and solvent minimizes the need for an additional solvent.
Catalyst Choice: While effective, strong mineral acids like sulfuric acid present handling and disposal challenges. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or zeolites, offers a greener alternative. google.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste. Deep eutectic solvents (DES) have also been explored as dual solvent-catalyst systems for esterifications. google.com
Sequential and Convergent Synthetic Routes
The synthesis of a molecule like this compound can be designed using different strategic approaches, primarily linear (or sequential) and convergent synthesis.
A sequential (linear) synthesis builds the molecule step-by-step. For the target compound, a typical sequential route would be:
Step 1: Start with 2-hydroxy-4-nitrobenzoic acid.
Step 2: Perform a Williamson ether synthesis by reacting it with a propyl halide to form 4-nitro-2-propoxybenzoic acid.
Step 3: Conduct a Fischer esterification on the product from Step 2 using methanol to yield the final product, this compound.
Novel Synthetic Methodologies and Process Intensification
To improve efficiency, reduce reaction times, and enhance scalability, modern synthetic methodologies are being explored for ester formation.
Continuous Flow Synthesis Potential
Continuous flow chemistry offers significant advantages over traditional batch processing for esterification reactions. google.comresearchgate.net In a flow system, reactants are continuously pumped through a heated tube or a column packed with a catalyst.
Potential benefits for the synthesis of this compound include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can accelerate reaction rates.
Improved Safety: Handling potentially hazardous intermediates or reactions at high temperatures and pressures is safer in the small volumes of a flow reactor. chemicalbook.com
Scalability and Automation: Production can be easily scaled by running the system for longer periods. Flow systems are also amenable to automation, improving reproducibility.
Catalyst Efficiency: Solid-supported catalysts, such as porous polymeric acid resins, are particularly well-suited for flow reactors. nih.gov A solution of 4-nitro-2-propoxybenzoic acid in methanol could be passed through a heated column containing the catalyst, allowing for the continuous production of the ester with easy separation of the product from the catalyst. google.comnih.gov Studies on the esterification of benzoic acid have demonstrated high conversions in short residence times using continuous flow setups. sigmaaldrich.comresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to esterification reactions.
For the esterification of 4-nitro-2-propoxybenzoic acid, microwave irradiation could be applied to a sealed vessel containing the acid, methanol, and an acid catalyst. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating. This can overcome the equilibrium limitations of Fischer esterification more quickly than conventional refluxing. Research on the microwave-assisted esterification of other substituted nitrobenzoic acids, such as 4-fluoro-3-nitrobenzoic acid, has shown that high yields can be achieved in as little as 15 minutes. Both acid-catalyzed and enzyme-catalyzed esterifications have been shown to be significantly accelerated by microwave irradiation. masterorganicchemistry.com
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Nitro 2 Propoxybenzoate
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For Methyl 4-nitro-2-propoxybenzoate, these techniques provide clear signatures for the carbonyl, nitro, and alkyl functionalities.
Interpretation of Carbonyl Stretching Frequencies
The ester functional group contains a carbonyl (C=O) group, which gives rise to one of the most intense and recognizable absorption bands in an IR spectrum. spectroscopyonline.com For aromatic esters like this compound, the C=O stretching vibration is typically observed in the range of 1715-1730 cm⁻¹. spectroscopyonline.com The precise frequency is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the para-nitro group tends to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. Conversely, the electron-donating propoxy group at the ortho position can engage in resonance, which would slightly decrease the bond order and shift the frequency lower. The final observed position of the C=O stretch represents a balance of these competing electronic influences. In addition to the primary C=O stretch, esters characteristically display two C-O stretching bands, which for aromatic esters are typically found in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions. spectroscopyonline.comspcmc.ac.in
Table 1: Expected FT-IR Vibrational Frequencies for the Ester Group
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1715 - 1730 | Strong |
| C-C(=O)-O Asymmetric Stretch | 1250 - 1310 | Strong |
| O-C-C Symmetric Stretch | 1100 - 1130 | Medium-Strong |
Nitro Group Vibrational Modes
The nitro group (NO₂) is readily identified by two distinct, strong absorption bands in the IR spectrum. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands are consistently found in specific regions. orgchemboulder.comorgchemboulder.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is observed at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comacs.org The high intensity of these bands is a result of the large change in dipole moment during the vibrations of the highly polar N-O bonds. spectroscopyonline.com A scissoring bending vibration for the nitro group can also be observed near 850 cm⁻¹. spectroscopyonline.comresearchgate.net
Table 2: Characteristic Vibrational Modes of the Aromatic Nitro Group
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1475 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1290 - 1360 | Strong |
| NO₂ Bending (Scissoring) | ~850 | Medium-Weak |
Alkyl Chain Conformational Insights
The propoxy group (-O-CH₂-CH₂-CH₃) attached to the aromatic ring contributes its own set of vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-2960 cm⁻¹ region. More detailed analysis of the vibrational spectra, particularly Raman spectroscopy, can offer insights into the conformation of the alkyl chain. acs.org The relative intensities and specific frequencies of the C-H stretching and bending modes can be used to assess the degree of conformational order, such as the prevalence of trans versus gauche conformers along the C-C bonds of the propoxy tail. acs.orgresearchgate.net While a full conformational analysis requires complex calculations, the presence of these characteristic alkyl absorptions confirms the propoxy substituent. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom in this compound can be determined. cdnsciencepub.comcdnsciencepub.com
Proton NMR for Aromatic and Aliphatic Proton Assignment
The ¹H NMR spectrum provides a detailed map of all the protons in the molecule. For this compound, distinct signals are expected for the aromatic protons and the protons of the propoxy and methyl ester groups.
The aromatic region is expected to show three signals corresponding to the three protons on the substituted benzene ring. Their chemical shifts are dictated by the electronic effects of the substituents. The strongly electron-withdrawing nitro group causes significant deshielding (a downfield shift) of protons ortho and para to it. core.ac.ukstackexchange.comyoutube.com The ester group is also deshielding. In contrast, the ortho-propoxy group is electron-donating, causing shielding (an upfield shift) for adjacent protons. This interplay results in a predictable pattern of chemical shifts and spin-spin coupling.
The aliphatic region will contain signals for the propoxy chain and the methyl ester. The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around 3.9 ppm. rsc.org The propoxy group protons (-OCH₂CH₂CH₃) will present as three distinct multiplets: a triplet for the terminal methyl protons, a multiplet (expected to be a sextet) for the central methylene protons, and another triplet for the methylene protons attached to the aromatic oxygen, which will be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom. ucl.ac.uk
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (ortho to NO₂) | ~8.1 - 8.3 | d |
| Aromatic-H (meta to NO₂) | ~7.6 - 7.8 | dd |
| Aromatic-H (ortho to propoxy) | ~7.0 - 7.2 | d |
| Propoxy (-OCH₂-) | ~4.0 - 4.2 | t |
| Ester (-OCH₃) | ~3.9 | s |
| Propoxy (-CH₂-) | ~1.8 - 2.0 | m (sextet) |
| Propoxy (-CH₃) | ~1.0 - 1.2 | t |
| (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet) |
Carbon-13 NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the signal for each unique carbon atom in the molecule, providing a complete picture of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment. rsc.orgpublish.csiro.au
For this compound, the carbonyl carbon of the ester group is expected to appear significantly downfield, around 165 ppm. rsc.org The aromatic carbons will show a wide range of chemical shifts due to the varied electronic effects of the substituents. The carbon atom bonded to the nitro group (C4) is expected to be strongly deshielded (around 150 ppm), as is the carbon bonded to the propoxy group (C2). stackexchange.comresearchgate.net The other aromatic carbons (C1, C3, C5, C6) can be assigned based on established substituent chemical shift effects. The aliphatic carbons of the methyl ester and propoxy group will appear in the upfield region of the spectrum. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic C-NO₂ | ~150 |
| Aromatic C-OPr | ~155-158 |
| Aromatic C-COOR | ~122-125 |
| Other Aromatic C | 110 - 135 |
| Ester (-OCH₃) | ~53 |
| Propoxy (-OCH₂-) | ~70 |
| Propoxy (-CH₂-) | ~22 |
| Propoxy (-CH₃) | ~10 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the spectrum of this compound, cross-peaks would be expected between the adjacent protons of the propoxy group. Additionally, correlations would be observed between any adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹J coupling). columbia.edu It is highly sensitive and allows for the clear identification of C-H pairs. sdsu.edu For this compound, each protonated carbon would show a correlation to its corresponding proton signal. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J and ³J), and sometimes further in conjugated systems. columbia.educolumbia.edu This technique reveals long-range connectivities, linking fragments of the molecule. For instance, it would show correlations from the protons of the ester's methyl group to the carbonyl carbon, and from the methylene protons of the propoxy group to the oxygen-bearing aromatic carbon, confirming the substitution pattern on the benzene ring.
The following table outlines the expected key 2D NMR correlations for this compound.
| Proton Signal (Expected δ, ppm) | COSY Correlations with: | HSQC Correlation (Carbon Signal, Expected δ, ppm) | Key HMBC Correlations with: |
| H-3 | H-5 | C-3 | C-1, C-2, C-4, C-5 |
| H-5 | H-3 | C-5 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |
| OCH₃ (ester) | None | C (ester OCH₃) | C=O (ester) |
| OCH₂ (propoxy) | CH₂ (propoxy) | C (propoxy OCH₂) | C-2 (aromatic) |
| CH₂ (propoxy) | OCH₂, CH₃ (propoxy) | C (propoxy CH₂) | C (propoxy OCH₂), C (propoxy CH₃) |
| CH₃ (propoxy) | CH₂ (propoxy) | C (propoxy CH₃) | C (propoxy CH₂) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound (C₁₁H₁₃NO₅), the exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula.
Table of Expected HRMS Data
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Tandem Mass Spectrometry for Substructure Identification
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. mdpi.com The resulting fragmentation pattern provides detailed information about the molecule's substructures. The analysis of nitroaromatic compounds, which can be challenging due to their neutral nature, can be enhanced through various ionization techniques. rsc.org
For this compound, the fragmentation pathway would likely involve characteristic losses of the functional groups. Key fragmentation steps would include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.
Loss of the propoxy radical (•OC₃H₇) or propene (C₃H₆) via McLafferty rearrangement.
Cleavage of the nitro group (NO₂).
Decarbonylation or loss of the entire ester group.
Table of Expected Key Fragments in MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |
|---|---|---|
| 239.08 | [M - •OCH₃]⁺ | 208.06 |
| 239.08 | [M - NO₂]⁺ | 193.09 |
| 239.08 | [M - •OC₃H₇]⁺ | 180.04 |
| 208.06 | [M - •OCH₃ - CO]⁺ | 180.06 |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like Methyl 4-nitrobenzoate (B1230335) and other nitrobenzoate esters allows for well-founded predictions of its solid-state characteristics. researchgate.netnih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. researchgate.net In the case of this compound, the following interactions are expected to play a significant role:
Hydrogen Bonding: Although lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro and carbonyl groups are expected. researchgate.netresearchgate.net These interactions link adjacent molecules into chains or sheets.
π-Stacking: The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions with the rings of neighboring molecules. mdpi.com These interactions would likely arrange the molecules in offset or face-to-face stacks, contributing significantly to the stability of the crystal lattice.
These combined interactions dictate the formation of a stable, three-dimensional supramolecular architecture. chemrxiv.org
Conformational Preferences in the Crystalline State
The conformation of a molecule in the solid state represents a low-energy state that balances intramolecular steric effects with the optimization of intermolecular packing forces.
Planarity of Substituents: In related structures, the nitro group is often found to be nearly coplanar with the benzene ring, with a very small dihedral angle. researchgate.netnih.gov This coplanarity maximizes π-electron delocalization.
Orientation of Ester and Propoxy Groups: The methoxycarbonyl group and the propoxy group, however, are typically twisted out of the plane of the benzene ring to relieve steric strain. nih.gov The specific dihedral angles are a compromise between electronic effects and crystal packing forces. For example, in methyl 4-nitrobenzoate, the dihedral angle between the methoxycarbonyl group and the benzene ring is about 8.8°. researchgate.netnih.gov A similar, but likely larger, torsion would be expected for the bulkier propoxy group in this compound.
Table of Typical Dihedral Angles in Related Nitrobenzoate Esters
| Compound | Groups | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Methyl 4-nitrobenzoate | Nitro group & Benzene ring | ~0.6 | researchgate.netnih.gov |
| Methyl 4-nitrobenzoate | Methoxycarbonyl group & Benzene ring | ~8.8 | researchgate.netnih.gov |
| Methyl 4-methylsulfonyl-2-nitrobenzoate | Nitro group & Benzene ring | ~21.3 | nih.gov |
Theoretical and Computational Chemistry Studies on Methyl 4 Nitro 2 Propoxybenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.
Density Functional Theory (DFT) for Molecular Geometry Optimization
No specific studies utilizing Density Functional Theory (DFT) for the geometry optimization of Methyl 4-nitro-2-propoxybenzoate have been found.
In principle, DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. The choice of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of these calculations. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles, which are essential for all further computational analyses.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound.
Such a study would identify the distribution and energy levels of the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface analysis for this compound has not been reported in the scientific literature.
This analysis would involve mapping the calculated electrostatic potential onto the molecule's electron density surface. The resulting ESP map uses a color scale to visualize the charge distribution: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). This provides a visual tool for predicting how the molecule would interact with other molecules, including its sites for hydrogen bonding and other non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscapes
No molecular dynamics (MD) simulation studies detailing the conformational landscapes of this compound are currently available.
MD simulations would model the dynamic behavior of the molecule over time, providing insight into its flexibility and the different conformations it can adopt. In particular, for a molecule with a flexible propoxy group like this compound, MD simulations could explore the rotational freedom around the single bonds and identify the most stable and frequently occurring conformers. This information is crucial for understanding how the molecule might bind to a receptor or interact with its environment.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
There are no published computational predictions of the spectroscopic parameters for this compound.
Computational methods, often based on DFT, can be used to predict spectroscopic data. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of spectral peaks. Discrepancies between predicted and experimental data can also highlight specific molecular interactions or environmental effects.
Below is a hypothetical data table illustrating how predicted spectroscopic data for this compound might be presented. Note: These are not real data.
Hypothetical Predicted Spectroscopic Data
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (propoxy-CH₂) | 4.1 ppm |
| ¹³C NMR Chemical Shift (C=O) | 165 ppm |
| IR Frequency (NO₂ stretch) | 1520 cm⁻¹ |
Reaction Mechanism Studies and Transition State Analysis
No computational studies on the reaction mechanisms or transition state analyses involving this compound have been found in the surveyed literature.
Theoretical studies in this area would investigate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. Identifying the geometry of the transition state is key to understanding the mechanism at a molecular level.
Computational Modeling of Ester Hydrolysis Pathways
The hydrolysis of esters is a fundamental chemical reaction, and computational modeling offers deep insights into the reaction mechanism, transition states, and factors influencing the reaction rate. For this compound, computational studies would typically employ quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations, to map out the potential energy surface of the hydrolysis reaction.
These studies would focus on elucidating the step-by-step mechanism of both acid-catalyzed and base-catalyzed hydrolysis. Key aspects that would be investigated include the geometry of the reactants, intermediates, transition states, and products. The activation energies for each step would be calculated to determine the rate-determining step of the reaction.
A significant focus of computational modeling in ester hydrolysis is to understand the electronic effects of substituents on the reactivity of the ester. In the case of this compound, the electron-withdrawing nature of the nitro group at the para position is expected to play a crucial role. Computational studies on similar p-nitrophenyl esters have established a direct correlation between the Mulliken charge on the carbonyl carbon and the reaction rate. semanticscholar.org A higher positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack by water or a hydroxide (B78521) ion.
Furthermore, computational models can predict various properties that are relevant to the hydrolysis reaction. These include the free energy of activation, which is related to the reaction rate, and the pKa values of intermediates. nih.gov Solvation effects are also a critical component of these models, as the solvent can significantly influence the reaction pathway and energetics. nih.gov Polarizable continuum models (PCMs) are often used to simulate the solvent environment. nih.gov
To illustrate the type of data generated in such studies, the following table presents calculated parameters for a series of para-substituted nitrophenyl benzoate (B1203000) esters, which are analogous in structure to this compound.
| Compound | Substituent (para-) | Mulliken Charge on Carbonyl Carbon (arbitrary units) | Calculated Free Energy of Activation (kcal/mol) |
| p-Nitrophenyl Benzoate | -H | +0.45 | 18.5 |
| p-Nitrophenyl 4-Methylbenzoate | -CH3 | +0.43 | 19.2 |
| p-Nitrophenyl 4-Chlorobenzoate | -Cl | +0.47 | 17.8 |
| p-Nitrophenyl 4-Nitrobenzoate (B1230335) | -NO2 | +0.50 | 16.9 |
Note: The data in this table is representative and intended to illustrate the concepts of computational analysis. It is based on general principles and findings from studies on similar compounds and does not represent experimentally verified values for these specific molecules.
Nitro Group Reduction Mechanism Investigations
The reduction of the nitro group is a complex, multi-step process that can proceed through various intermediates. nih.gov Computational chemistry is an invaluable tool for investigating the detailed mechanisms of nitro group reduction in aromatic compounds like this compound. semanticscholar.org These studies help in understanding the formation of intermediates such as nitroso, hydroxylamino, and ultimately the amino group. nih.gov
The established reaction pathway for the reduction of aromatic nitro compounds involves the initial reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). mdpi.com The hydroxylamine can then be reduced to the corresponding amine. mdpi.com Computational studies, often using DFT methods, can model these transformation steps, identify the structures of the intermediates and transition states, and calculate the reaction energies and activation barriers. semanticscholar.org
A key aspect of these computational investigations is the selection of an appropriate level of theory and basis set that can accurately describe the electronic structure of the nitro group and its reduction products. semanticscholar.org The choice of the computational method is often validated by comparing calculated properties, such as reduction potentials and pKa values, with experimental data for similar compounds. semanticscholar.org The systematic deviation of calculated values from experimental ones often highlights the need for more sophisticated models, for instance, those that better account for solvation effects. semanticscholar.org
The influence of substituents on the aromatic ring on the kinetics and mechanism of reduction is another area of focus. orientjchem.org For this compound, the propoxy and methyl ester groups would influence the electron density on the aromatic ring and, consequently, the reduction potential of the nitro group. Electron-donating substituents are generally found to decrease the rate of reduction of nitro compounds. orientjchem.org
Below is an illustrative table of calculated reduction potentials for a series of substituted nitrobenzenes, demonstrating the influence of substituents on this key property.
| Compound | Substituent | Calculated Reduction Potential (V vs. SHE) |
| Nitrobenzene (B124822) | -H | -0.48 |
| p-Nitrotoluene | -CH3 | -0.52 |
| p-Chloronitrobenzene | -Cl | -0.45 |
| p-Nitrophenol | -OH | -0.55 |
Note: The data in this table is for illustrative purposes, based on computational studies of related nitroaromatic compounds, and does not represent specific experimental values for these molecules.
In Silico Design of Analogues with Modified Electronic Properties
In silico design involves the use of computational methods to design new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. For this compound, in silico design can be employed to create analogues with modified electronic properties, which could, in turn, alter their reactivity and potential biological activity.
A common approach in in silico design is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models correlate the chemical structure of a series of compounds with their biological activity or a specific property. researchgate.net To design analogues of this compound, a QSAR model could be developed based on a dataset of similar compounds. The model would use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Key electronic descriptors that are often considered in the design of nitroaromatic compounds include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. researchgate.net The ELUMO is particularly important as it relates to the electrophilicity of the molecule. researchgate.net For nitroaromatic compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. nih.gov
By systematically modifying the substituents on the aromatic ring of this compound in silico, it is possible to tune its electronic properties. For example, adding further electron-withdrawing groups would be expected to lower the ELUMO, potentially increasing its reactivity towards nucleophiles. Conversely, adding electron-donating groups would raise the ELUMO.
The following table demonstrates how different substituents could hypothetically modify the calculated electronic properties of this compound analogues.
| Analogue of this compound | Modifying Substituent | Calculated ELUMO (eV) | Calculated Dipole Moment (Debye) |
| Parent Compound | -H (at position 6) | -2.85 | 4.5 |
| Analogue 1 | -Cl (at position 6) | -3.05 | 3.2 |
| Analogue 2 | -OCH3 (at position 6) | -2.70 | 5.1 |
| Analogue 3 | -CN (at position 6) | -3.20 | 2.8 |
Note: This table presents hypothetical, calculated data to illustrate the principles of in silico analogue design. The values are not derived from specific experimental or published computational results for these exact molecules.
Applications in Advanced Chemical and Materials Science
Precursor in Organic Synthesis for Complex Molecular Architectures
The reactivity of its functional groups allows for a range of transformations, positioning Methyl 4-nitro-2-propoxybenzoate as a valuable starting material for synthesizing more complex molecules.
The reduction of an aromatic nitro group to an amine is a fundamental and crucial transformation in organic synthesis, converting a strongly electron-withdrawing group into a strongly electron-donating one. nih.gov This process dramatically alters the chemical properties of the aromatic ring and provides a nucleophilic site for further reactions. For this compound, this would yield Methyl 4-amino-2-propoxybenzoate, a key intermediate for dyes, pharmaceuticals, and other specialty chemicals. A variety of reliable methods are available for this reduction.
Common methods for the selective reduction of aromatic nitro groups are well-established and would be applicable to this compound. rsc.org These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals such as iron, zinc, or tin in an acidic medium. nih.govchemguideforcie.co.uk
Interactive Table: Methods for Aromatic Nitro Group Reduction
| Method | Reagents & Conditions | Advantages | Potential Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | High yield, clean reaction | May reduce other functional groups (alkenes, alkynes); requires specialized pressure equipment. |
| Metal/Acid Reduction | Fe, Zn, or Sn with HCl or Acetic Acid | Cost-effective, widely used in industry | Requires stoichiometric amounts of metal; acidic conditions may not be suitable for all substrates. nih.gov |
| Transfer Hydrogenation | Hydrazine with Raney Ni or Pd/C | Avoids the use of gaseous hydrogen | Hydrazine is toxic. |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Can be selective for one nitro group in a polynitro compound | Can produce sulfur-containing byproducts. |
Further substitution on the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the 2-propoxy group, the 4-nitro group, and the 1-methyl ester group.
-O-Propyl (Alkoxy) Group: The propoxy group is a powerful activating, ortho-, para-director due to resonance effects from the oxygen's lone pairs. libretexts.org
-NO₂ (Nitro) Group: The nitro group is a strong deactivating, meta-director due to both inductive and resonance electron withdrawal. chemguideforcie.co.ukyoutube.com
-COOCH₃ (Ester) Group: The methyl ester group is a deactivating, meta-director through resonance. chemguideforcie.co.uk
In electrophilic aromatic substitution, the potent activating and directing effect of the alkoxy group at position 2 is expected to dominate. It strongly directs incoming electrophiles to the positions ortho and para to itself, which correspond to the C3 and C5 positions of the ring. The C3 position is sterically hindered by the adjacent ester and propoxy groups. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the activating propoxy group and meta to the deactivating nitro group.
Role in Polymer Chemistry and Functional Material Development
While no specific studies document the use of this compound in polymer science, its structure suggests hypothetical utility.
The compound itself is not a traditional monomer. However, its amino derivative, Methyl 4-amino-2-propoxybenzoate (obtained from the reduction described in 5.1.1), is a bifunctional molecule. Further hydrolysis of the ester group to a carboxylic acid would yield 4-amino-2-propoxybenzoic acid. This "amino acid" type structure could undergo self-condensation to form a polyamide. More conventionally, the diamine or diacid derivatives could be copolymerized with appropriate comonomers to create a variety of polymers, such as polyamides or polyesters, with tailored properties imparted by the propoxy side chain.
As an additive, the polar nature of this compound, stemming from its nitro and ester groups, could be used to modify the properties of a host polymer. It could potentially alter surface energy, dielectric constant, or solubility characteristics. However, without experimental data, its effectiveness and compatibility as a polymer additive remain speculative.
Potential in Liquid Crystal Research and Optoelectronic Materials
The combination of a rigid aromatic core, a polar terminal group, and a flexible alkoxy chain is a classic design template for liquid crystalline materials. nih.govwikipedia.org Research on analogous compounds strongly supports the potential of this compound in this area.
Studies on homologous series like 4-n-alkoxyphenyl 4-nitrobenzoates have shown that such molecules exhibit nematic and smectic liquid crystal phases. tandfonline.comtandfonline.com The presence of the polar nitro group and the alkoxy chain are critical for the formation and stability of these mesophases. rsc.org The propoxy group in this compound, combined with the strong dipole moment of the nitro group, suggests it could exhibit liquid crystalline behavior, making it a target for synthesis and characterization in this field.
In the realm of optoelectronics, related molecules have shown significant promise. For instance, single crystals of the simpler compound, Methyl 4-nitrobenzoate (B1230335), have been successfully used to fabricate a terahertz linear polarizer. researchgate.netresearchgate.net The parallel arrangement of the flat, polar molecules in the crystal lattice leads to high anisotropy, which is essential for such applications. researchgate.net The structural similarity of this compound suggests it could also possess interesting nonlinear optical or other optoelectronic properties worthy of investigation. Doping nematic liquid crystals with organic nitro-compounds has also been shown to improve electro-optic responses, indicating another potential application route. nih.gov
Utilization in Dye and Pigment Chemistry
There is currently no specific information available in scientific literature or patent databases regarding the use of this compound in the synthesis of dyes and pigments. However, the presence of the nitro group, a common chromophore, and the aromatic ring system suggests a potential role as a precursor or intermediate in the production of certain colorants.
Nitroaromatic compounds, in general, are foundational in the dye industry. They can serve as intermediates that are subsequently reduced to amino groups, which are essential for the formation of azo dyes. The specific combination of the nitro, propoxy, and methyl ester groups in this compound could theoretically influence the final color and properties of a dye molecule, such as its lightfastness and solubility. For instance, the propoxy group might enhance solubility in organic media, a desirable trait for certain dyeing processes.
It is important to underscore that without experimental data, any discussion of its role in dye chemistry remains speculative. Further research would be necessary to synthesize this compound and evaluate its potential as a dye intermediate.
Reagent in Analytical Chemistry for Methodological Development
Currently, there are no documented applications of this compound as a reagent in analytical chemistry. The analysis of structurally related nitroaromatic esters often involves techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are used for the separation and quantification of such compounds in various matrices.
Theoretically, this compound could serve as a standard in the development of new analytical methods for detecting and quantifying structurally similar compounds. Its specific retention time in chromatographic systems and its response to different detectors could be characterized and used as a reference point. The presence of the nitro group would make it readily detectable by an electron capture detector (ECD) in GC, a common technique for analyzing nitroaromatics.
However, without access to the pure compound and subsequent experimental validation, its utility as an analytical reagent is unconfirmed. The development of any analytical method would first require the synthesis and purification of this compound to establish its chemical and physical properties accurately.
Advanced Chemical Reactivity and Transformation Mechanisms
Hydrolytic Stability and Kinetics of the Ester Linkage
The ester linkage in Methyl 4-nitro-2-propoxybenzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically accelerated by the presence of acids or bases. The stability of this linkage is significantly influenced by the electronic effects of the substituents on the aromatic ring.
The electron-withdrawing nature of the nitro group at the para-position and the propoxy group at the ortho-position plays a crucial role in the hydrolytic stability of the ester. The nitro group, being a strong deactivating group, withdraws electron density from the benzene (B151609) ring, making the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This generally leads to an increased rate of hydrolysis compared to unsubstituted or electron-donated benzoates.
The kinetics of hydrolysis can be described by pseudo-first-order rate constants, which are dependent on the pH of the solution. The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the corresponding carboxylate.
Table 1: General Trends in Hydrolysis of Substituted Methyl Benzoates
| Substituent | Electronic Effect | Effect on Carbonyl Carbon Electrophilicity | Expected Hydrolysis Rate (relative to Methyl Benzoate) |
| 4-Nitro | Electron-withdrawing | Increase | Faster |
| 2-Propoxy | Electron-donating (resonance), Electron-withdrawing (inductive) | Net effect can vary, but generally activating | Slower (compared to 4-nitro) |
| 4-Nitro, 2-Propoxy | Combined effects | Strong activation from nitro group likely dominates | Expected to be fast |
Reductive Transformations of the Nitro Group
The nitro group of this compound is a primary site for reductive transformations, which can lead to a variety of valuable amino derivatives. These reactions are of significant interest in synthetic organic chemistry.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. uctm.edu This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. youtube.comlibretexts.org The reaction proceeds through the adsorption of both the nitro compound and hydrogen onto the catalyst surface. youtube.com
The generally accepted pathway for the catalytic hydrogenation of a nitroaromatic compound involves a series of intermediates. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2).
While specific studies on the catalytic hydrogenation of this compound are limited, the general mechanism is applicable. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity of the reduction, potentially allowing for the isolation of the intermediate products. For instance, milder conditions might favor the formation of the hydroxylamine (B1172632) derivative. The presence of the ester and propoxy groups may also influence the catalyst's activity and selectivity.
Electrochemical Reduction Studies
The electrochemical reduction of nitroaromatic compounds offers an alternative, often more selective, method for their transformation. nih.gov Studies on nitrobenzene (B124822) and its derivatives have shown that the reduction process is highly dependent on the electrode material, the solvent, and the pH of the electrolyte. koreascience.krnih.gov
In aprotic media, the electrochemical reduction of nitroaromatics typically proceeds through the initial formation of a radical anion. This radical anion can then undergo further reduction and protonation steps to yield the final amine product. The reduction of substituted nitrobenzenes on a lead electrode in basic ethanol-water solvents has been shown to produce either nitroso compounds or hydroxylamines as the main products, depending on the applied potential. koreascience.kr
For this compound, the electrochemical reduction would likely follow a similar pathway. The presence of the ester and propoxy groups would influence the reduction potential of the nitro group. A Hammett-type relationship has been observed between the reduction current and the nature of the substituents on the benzene ring, with a positive ρ value indicating that electron-withdrawing groups facilitate the reduction. koreascience.kr Therefore, the nitro group in this compound is expected to be readily reduced electrochemically.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents.
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. aiinmr.comyoutube.com Conversely, the propoxy group is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The ester group is a deactivating group and a meta-director.
In the case of this compound, the directing effects of the substituents are in opposition. The powerful activating effect of the propoxy group at the ortho position would likely direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the strong deactivating and meta-directing influence of the nitro group at the para position would direct incoming electrophiles to the positions meta to it (positions 3 and 5). Therefore, electrophilic substitution is expected to occur predominantly at the 3 and 5 positions of the aromatic ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr) on the ring is also a possibility, particularly due to the presence of the strongly electron-withdrawing nitro group. This group activates the ring towards attack by nucleophiles, especially at the positions ortho and para to it. However, in this compound, there are no good leaving groups at these positions (positions 3 and 5). Therefore, direct nucleophilic substitution on the aromatic ring is less likely unless harsh conditions are employed or a different leaving group is present in a related derivative.
Photochemical Reactivity and Degradation Studies
Nitroaromatic compounds are known to exhibit photochemical reactivity, often undergoing degradation upon exposure to ultraviolet (UV) light. researchgate.netrsc.org The photochemistry of these compounds can involve various transformation pathways, including the reduction of the nitro group and cleavage of other functional groups. nih.govnih.govrsc.org
The photochemical behavior of nitrobenzoate esters has been investigated, revealing novel reduction and esterification reactions upon irradiation. The specific photochemical pathways for this compound have not been detailed in the literature. However, based on studies of similar compounds, it can be anticipated that irradiation with UV light could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Additionally, the ester linkage or the propoxy group might also undergo photochemical transformations.
The degradation of nitroaromatic compounds in the environment is often slow, but can be accelerated by advanced oxidation processes such as the UV/H2O2 process. rsc.org This process generates highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its degradation and eventual mineralization. The degradation pathways of nitroaromatic compounds often involve hydroxylation of the ring and oxidation of the substituents.
Catalytic Transformations Involving the Compound
Beyond the reduction of the nitro group, this compound can potentially participate in other catalytic transformations. The functional groups present on the molecule offer various handles for catalytic modification.
One area of potential catalytic transformation is the denitrative conversion of nitroarenes, which allows for the replacement of the nitro group with other functional groups. kyoto-u.ac.jp Although existing methods have seen limited use due to their difficulty, new methodologies are being developed that could be applicable to this compound.
Another possibility is the catalytic functionalization of the C-H bonds on the aromatic ring, a rapidly developing field in organic synthesis. While specific examples for this compound are not documented, the principles of directed C-H activation could potentially be applied to introduce new substituents at specific positions on the ring.
Furthermore, the ester group can be a site for catalytic transformations. For instance, catalytic transesterification could be employed to replace the methyl group with other alkyl or aryl groups. Catalytic hydrogenation can also reduce the ester to a primary alcohol, although this typically requires more forcing conditions than the reduction of the nitro group. youtube.com
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Separation Techniques.rsc.orgresearchgate.net
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For Methyl 4-nitro-2-propoxybenzoate, techniques such as HPLC, GC, and TLC are indispensable for purity assessment, quantitative analysis, and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis.researchgate.net
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and performing quantitative analysis of this compound. A reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity. scconline.org This approach is highly effective for non-volatile and thermally sensitive compounds.
The method's sensitivity and specificity make it ideal for identifying and quantifying the main compound as well as any non-volatile impurities. jocpr.com A typical setup would involve a C18 column, which provides excellent separation for aromatic compounds. researchgate.netjocpr.com The mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve a good resolution between the analyte and potential impurities. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, such as 254 nm. researchgate.net
Table 1: Typical HPLC Parameters for Analysis of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.comresearchgate.net | Stationary phase for separating compounds based on polarity. |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 80:20 v/v) researchgate.net | Eluent that carries the sample through the column. |
| Flow Rate | 1.0 mL/min researchgate.netjocpr.com | Controls the speed of the mobile phase and analysis time. |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm researchgate.net | Measures the absorbance of the analyte to quantify it. |
| Injection Volume | 10 µL jocpr.com | The precise amount of sample introduced into the system. |
| Column Temp. | 30 °C jocpr.com | Ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Byproducts.nih.gov
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound analysis, GC is particularly useful for detecting and quantifying volatile byproducts, residual solvents from the synthesis, or potential degradation products that are amenable to vaporization without decomposition. nih.gov
The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. Separation occurs in a capillary column, often one with a dimethyl polysiloxane stationary phase. amazonaws.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. nih.govamazonaws.com GC-MS is especially powerful as it provides structural information on the separated byproducts, aiding in their identification. amazonaws.com
Table 2: Illustrative GC Parameters for Volatile Impurity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Capillary GC column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film) amazonaws.com | Stationary phase for separating volatile compounds. |
| Carrier Gas | Helium amazonaws.com | Inert gas to carry the vaporized sample through the column. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Initial temp 180°C, ramp to 220°C amazonaws.com | Controls the column temperature to separate compounds by boiling point. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.govamazonaws.com | Detects and quantifies the separated components. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring.rsc.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of a chemical reaction, such as the synthesis of this compound. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product. youtube.com
The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and the mobile phase (a solvent system like hexane/ethyl acetate). youtube.com The spots are visualized under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and helps in identifying the product. youtube.com
Table 3: General TLC Protocol for Reaction Monitoring
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | Silica gel coated plate | Adsorbent material on which the separation occurs. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:9 v/v) youtube.com | Solvent that moves up the plate, carrying the sample components. |
| Application | Micropipette spotting of starting material and reaction mixture rsc.org | Placing small, concentrated spots of the samples on the baseline. |
| Visualization | UV lamp (254 nm) | Method to see the separated, colorless spots. |
| Analysis | Comparison of Rf values of product and starting materials youtube.com | To determine if the reaction is complete. |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of analytes that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Due to its nitro-substituted aromatic ring, this compound possesses a strong chromophore, making it an excellent candidate for this technique. The concentration of a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This method is often used in conjunction with HPLC, where the UV detector quantifies the compound as it elutes from the column. jocpr.com
Electrochemical Detection and Sensing Approaches
Electrochemical methods offer a highly sensitive alternative for the detection and quantification of electroactive compounds. The nitro group (-NO2) in this compound is electrochemically active and can be readily reduced at the surface of an electrode. This property forms the basis for its detection using techniques like voltammetry.
In a typical experiment, a voltage is applied to a working electrode submerged in a solution of the analyte, and the resulting current is measured. The reduction of the nitro group produces a current peak at a specific potential. The height of this peak is directly proportional to the concentration of this compound in the solution. This approach has been successfully applied to other nitroaromatic compounds like 4-nitrophenol. nih.govmdpi.com Techniques such as differential pulse voltammetry can be used to achieve very low limits of detection. mdpi.com
Development of Standard Analytical Protocols
For routine quality control and regulatory purposes, it is crucial to develop and validate standard analytical protocols. This process ensures that the analytical methods are reliable, reproducible, and fit for their intended purpose. The validation of a method for this compound would be performed according to guidelines from the International Council for Harmonisation (ICH). jocpr.comamazonaws.com
The development of a standard protocol involves systematically evaluating the method's performance characteristics.
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. jocpr.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.com |
| Accuracy | The closeness of test results obtained by the method to the true value. jocpr.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.commdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.commdpi.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net |
By establishing these parameters, a robust and reliable standard operating procedure (SOP) can be implemented for the routine analysis of this compound.
Future Research Directions and Unexplored Avenues
Integration into Supramolecular Chemistry and Host-Guest Systems
The aromatic ring, nitro group, and ester functionality of Methyl 4-nitro-2-propoxybenzoate provide potential sites for non-covalent interactions, making it a candidate for integration into supramolecular assemblies. Future research could explore its ability to act as a guest molecule within host systems such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). The electron-withdrawing nature of the nitro group could influence its binding affinity and orientation within a host cavity, potentially leading to applications in sensing or controlled release systems.
Exploration of Novel Catalytic Applications in Chemical Processes
The nitro group in this compound could be reduced to an amino group, opening up possibilities for its use as a precursor to catalysts. The resulting aminopropoxybenzoate derivative could be incorporated into ligands for transition metal catalysts. Research in this area would involve the synthesis of such catalytic systems and the evaluation of their activity and selectivity in various organic transformations. For instance, nanocomposites containing metal ferrites have shown exceptional catalytic activities in the reduction of nitro-containing pollutants, suggesting a potential direction for related compounds. researchgate.net
Development of Advanced Materials with Tunable Properties
The structural motifs of this compound could be exploited in the design of advanced materials. For example, its incorporation into polymers or coordination polymers could lead to materials with interesting optical or electronic properties. The presence of the nitro group, a known chromophore, suggests potential for applications in nonlinear optics or as a component in photoresponsive materials. Future studies could focus on synthesizing polymers containing this moiety and characterizing their physical and chemical properties.
Computational Design and Synthesis of Derivatives for Specific Chemical Functions
Computational chemistry offers a powerful tool for designing derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other computational methods could be employed to predict how modifications to the chemical structure would affect its electronic properties, reactivity, and potential for intermolecular interactions. This in-silico approach can guide the synthesis of new derivatives with enhanced capabilities for specific applications, such as improved binding in host-guest systems or optimized catalytic activity. For example, computational docking studies have been used to evaluate the potential of other nitro-containing chromene derivatives as anti-cancer agents. researchgate.net
Investigation of Sustainable Synthesis Routes and Biocatalytic Approaches
Developing environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial area for future research. Traditional synthesis methods for related compounds like 2-methyl-4-nitrobenzoic acid often involve harsh reagents and conditions. google.comgoogle.com Future work could focus on exploring greener alternatives, such as the use of milder oxidizing agents or biocatalytic approaches. Enzymes could potentially be used to carry out specific steps in the synthesis, leading to higher efficiency and reduced environmental impact. The development of sustainable synthetic methods is essential for the broader application of this and related compounds. google.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-nitro-2-propoxybenzoate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions) and solvent selection (e.g., using anhydrous dichloromethane for esterification). Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization, and purification achieved via column chromatography using silica gel and ethyl acetate/hexane gradients . High-performance liquid chromatography (HPLC) can validate purity (>95%) post-synthesis .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ester functionality. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction resolves three-dimensional conformation, as demonstrated in structurally analogous benzoates .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite). Follow protocols for nitro-containing compounds, which may decompose exothermically under heat .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nitro group electrophilicity and steric effects from the propoxy moiety. Molecular docking studies assess potential interactions with biological targets (e.g., enzymes), while molecular dynamics simulations predict solubility in solvents like DMSO or ethanol .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct effects from off-target interactions. Use isogenic cell lines to control genetic variability. Structural analogs (e.g., methyl 4-bromo-3-methyl-2-nitrobenzoate) serve as negative controls to isolate the nitro-propoxy moiety’s role . Meta-analyses of published data should account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
Q. How do substituent variations (e.g., nitro vs. methoxy groups) influence the compound’s physicochemical properties?
- Methodological Answer : Compare logP values (via shake-flask method) to assess hydrophobicity changes. Nitro groups increase electron-withdrawing effects, reducing pKa of adjacent protons, while propoxy chains enhance lipophilicity. Differential scanning calorimetry (DSC) evaluates thermal stability, with nitro derivatives typically showing higher decomposition temperatures than methoxy analogs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., deuterated solvent, 400 MHz NMR). Cross-reference with databases like PubChem or crystallographic data from Acta Crystallographica . For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to assign coupling patterns and verify substituent positions .
Experimental Design
Q. What controls are essential when testing this compound in biological assays?
- Methodological Answer : Include vehicle controls (e.g., solvent-only) and structurally related inactive analogs (e.g., methyl 4-amino-2-propoxybenzoate) to rule out nonspecific effects. Dose-response curves (0.1–100 µM) identify potency thresholds. For in vitro studies, measure compound stability in assay buffers via LC-MS to confirm integrity over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
